

# Spectroscopic Profile of 4-(Diethylamino)-2-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Diethylamino)-2-methylbenzaldehyde

Cat. No.: B1345213

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-(Diethylamino)-2-methylbenzaldehyde**. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents expected spectroscopic values based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: **4-(Diethylamino)-2-methylbenzaldehyde**
- Synonyms: DEAB, 4-(Diethylamino)-o-tolualdehyde
- CAS Number: 92-14-8
- Molecular Formula: C<sub>12</sub>H<sub>17</sub>NO
- Molecular Weight: 191.27 g/mol
- Chemical Structure:

CC(C)C(=O)c1ccc(cc1N(CC)CC)C

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-(Diethylamino)-2-methylbenzaldehyde**. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on the benzaldehyde scaffold.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~7.6 - 7.8	Doublet	1H	Aromatic proton (H-6)
~6.5 - 6.7	Doublet	1H	Aromatic proton (H-5)
~6.4 - 6.6	Singlet	1H	Aromatic proton (H-3)
~3.4	Quartet	4H	Methylene protons (-N-CH <sub>2</sub> -CH <sub>3</sub> )
~2.5	Singlet	3H	Methyl protons (-CH <sub>3</sub> )
~1.2	Triplet	6H	Methyl protons (-N-CH <sub>2</sub> -CH <sub>3</sub> )

### <sup>13</sup>C NMR Spectroscopy (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde carbonyl (C=O)
~153	Aromatic carbon (C-4, attached to N)
~142	Aromatic carbon (C-2, attached to CH <sub>3</sub> )
~133	Aromatic carbon (C-6)
~125	Aromatic carbon (C-1, attached to CHO)
~110	Aromatic carbon (C-5)
~108	Aromatic carbon (C-3)
~44	Methylene carbons (-N-CH <sub>2</sub> -CH <sub>3</sub> )
~20	Methyl carbon (-CH <sub>3</sub> )
~13	Methyl carbons (-N-CH <sub>2</sub> -CH <sub>3</sub> )

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Medium-Strong	C-H stretch (aliphatic)
~2870, ~2770	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1520	Medium-Strong	C=C stretch (aromatic ring)
~1360	Medium	C-N stretch (aromatic amine)
~1200	Medium	C-N stretch
~820	Strong	C-H bend (aromatic, out-of-plane)

## Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
191	High	[M] <sup>+</sup> (Molecular ion)
190	Moderate	[M-H] <sup>+</sup>
176	High	[M-CH <sub>3</sub> ] <sup>+</sup>
162	Moderate	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
134	Moderate	[M-C <sub>2</sub> H <sub>5</sub> N(CH <sub>3</sub> )] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic aldehydes like **4-(Diethylamino)-2-methylbenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample of **4-(Diethylamino)-2-methylbenzaldehyde**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (to set the 0 ppm mark).
  - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer's frequency to the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

- Data Acquisition ( $^1\text{H}$  NMR):
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a standard  $90^\circ$  pulse angle.
  - Set the acquisition time to 2-4 seconds.
  - Employ a relaxation delay of 1-2 seconds between scans.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Acquisition ( $^{13}\text{C}$  NMR):
  - Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
  - Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
  - A longer acquisition time and a larger number of scans are generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
  - Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
  - Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
  - For  $^1\text{H}$  NMR, integrate the signals to determine the relative ratios of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-(Diethylamino)-2-methylbenzaldehyde** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub> and water vapor).
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing:
  - The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
  - Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

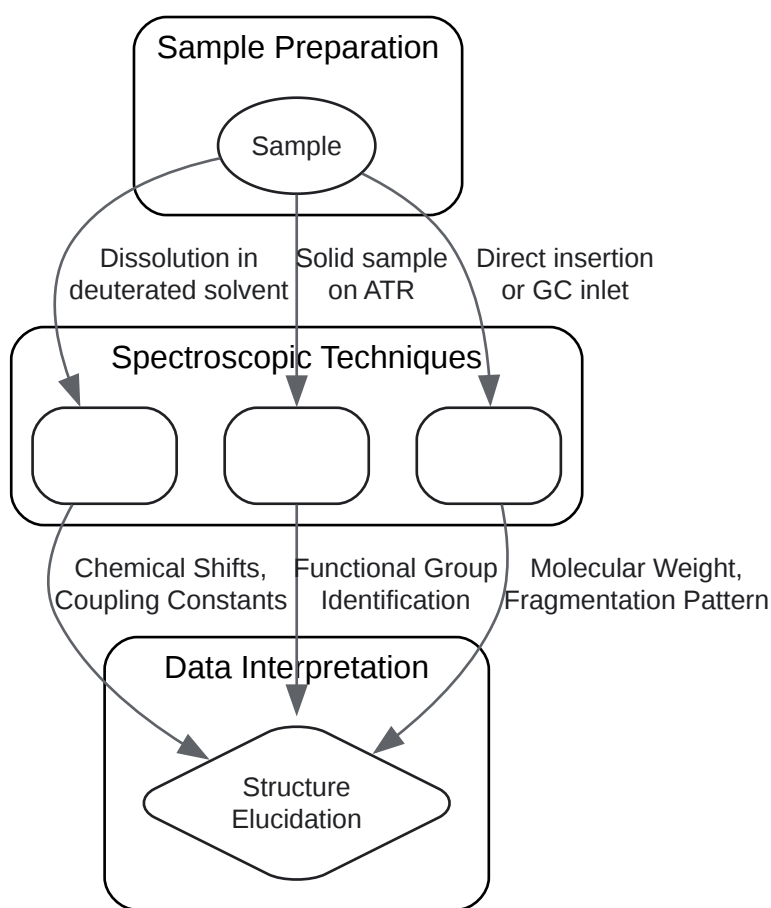
## Mass Spectrometry (MS)

- Sample Introduction:
  - For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
  - Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

- Ionization (Electron Ionization - EI):
  - The sample is vaporized in the ion source.
  - A beam of high-energy electrons (typically 70 eV) is passed through the gaseous sample.
  - Collisions between the electrons and the sample molecules lead to the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), and causing fragmentation.
- Mass Analysis:
  - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection and Data Processing:
  - An ion detector records the abundance of each ion at a specific  $m/z$  value.
  - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

## Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-(Diethylamino)-2-methylbenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to the application of various spectroscopic techniques and the final structural elucidation based on the combined data.

## Concluding Remarks

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **4-(Diethylamino)-2-methylbenzaldehyde**, alongside detailed protocols for experimental verification. While experimentally derived data for this specific molecule is not widely available in public repositories, the information presented here, based on sound spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers. The provided workflows and protocols are intended to empower scientists in the



fields of chemical synthesis, drug discovery, and materials science to confidently characterize this and similar compounds.

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